molecular formula C10H10F3N3 B159224 BW 755C CAS No. 66000-40-6

BW 755C

Cat. No. B159224
Key on ui cas rn: 66000-40-6
M. Wt: 229.20 g/mol
InChI Key: CPXGGWXJNQSFEP-UHFFFAOYSA-N
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Patent
US05849732

Procedure details

Under ice-cooling, 10 drops of a 50% choline solution was added to a mixture of 20.0 g of 3-(trifluoromethyl)phenylhydrazine and 6.63 g of acrylonitrile, and the mixture was heated at 95° C. for one hour. After allowed to stand for cooling, 22 ml of 1N hydrochloric acid was added and the mixture was stirred at 95° C. for 10 minutes. After subjecting the mixture to hot activated charcoal treatment, the mixture was adjusted to an alkaline pH with a 10% aqueous sodium hydroxide solution under ice-cooling. Precipitated crystals were collected by filtration and washed, and recrystallized from a mixed solution of hexane and ethyl acetate to give 17.27 g of 1-[3-(trifluoromethyl)phenyl]-3-amino-2-pyrazoline (yield: 66%, melting point: 104°-107° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OCC[N+](C)(C)C.[F:8][C:9]([F:19])([F:18])[C:10]1[CH:11]=[C:12]([NH:16][NH2:17])[CH:13]=[CH:14][CH:15]=1.[C:20](#[N:23])[CH:21]=[CH2:22].Cl.C.[OH-].[Na+]>>[F:8][C:9]([F:18])([F:19])[C:10]1[CH:11]=[C:12]([N:16]2[CH2:22][CH2:21][C:20]([NH2:23])=[N:17]2)[CH:13]=[CH:14][CH:15]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N+](C)(C)C
Name
Quantity
20 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NN)(F)F
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 95° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solution of hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1N=C(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.27 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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